molecular formula C64H33LuN16 B12681797 Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-) CAS No. 12369-74-3

Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)lutetate(1-)

Cat. No.: B12681797
CAS No.: 12369-74-3
M. Wt: 1201.0 g/mol
InChI Key: YBUYPYVECVICRC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) is a complex compound with the molecular formula C64H33LuN16 and a molecular weight of 1201.02102 . This compound belongs to the class of phthalocyanine complexes, which are known for their extensive applications in various fields due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) typically involves the reaction of lutetium chloride with phthalocyanine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) .

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phthalocyanine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Employed in bioimaging and as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) can be compared with other phthalocyanine complexes such as:

  • Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]neodymate(1-)
  • Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-)
  • Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]gadolinate(1-)

These compounds share similar structures but differ in the central metal ion, which imparts unique properties to each complex. Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]lutetate(1-) is unique due to the presence of lutetium, which enhances its stability and electronic properties .

Properties

CAS No.

12369-74-3

Molecular Formula

C64H33LuN16

Molecular Weight

1201.0 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;lutetium(3+)

InChI

InChI=1S/2C32H16N8.Lu/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1

InChI Key

YBUYPYVECVICRC-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Lu+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.